molecular formula C6H12O2S B1583963 Methyl 2-(methylthio)butyrate CAS No. 51534-66-8

Methyl 2-(methylthio)butyrate

Cat. No. B1583963
CAS RN: 51534-66-8
M. Wt: 148.23 g/mol
InChI Key: PBYSEUNXLXTEAN-UHFFFAOYSA-N
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Description

“Methyl 2-(methylthio)butyrate” is a fatty acid ester . It has a fermented, putrid, fruity, and cheese-like odor . It is also described as having a sulfurous type odor and flavor .


Molecular Structure Analysis

The linear formula of “Methyl 2-(methylthio)butyrate” is C2H5CH(SCH3)CO2CH3 . Its molecular weight is 148.22 .


Physical And Chemical Properties Analysis

“Methyl 2-(methylthio)butyrate” has a refractive index of n20/D 1.461 (lit.) and a density of 1.028 g/mL at 25 °C (lit.) . It also has a boiling point of 103-104°C at 35mm .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(methylthio)butyrate is utilized in the synthesis of various compounds. For instance, it is involved in the preparation of (S)-2-Amino-4-(methylthio)butyramide through reactions with methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride (Zhou Yawen, 2004).

Biomedical Research

  • In the field of biomedical research, butyrate compounds, including methyl 2-(methylthio)butyrate, have been studied for their roles in epigenetic modifications. Research demonstrates that butyrate can induce epigenetic changes like DNA methylation and histone acetylation, influencing gene expression in various contexts, such as in the regulation of hemoglobin production (H. Fathallah et al., 2007).

Agricultural Applications

  • Methyl 2-(methylthio)butyrate-related compounds have been found to have agricultural applications, particularly in enhancing seed germination and growth. Studies have shown that smoke-derived compounds similar in structure can act as plant growth promoters, suggesting potential utility in agricultural practices (J. Staden et al., 2006).

Industrial and Environmental Applications

  • Industrial applications of butyrate compounds include their use in bioalcohol production. Research into the conversion of organic waste-derived butyric acid to butanol, involving the esterification to methyl butyrate as an intermediate step, highlights the potential of these compounds in sustainable energy production (Seong-Heon Cho et al., 2019).

Analytical Chemistry

  • In analytical chemistry, methyl 2-(methylthio)butyrate derivatives are used in the study of volatile organic compounds (VOCs). For example, the analysis of VOCs emitted by human cells includes compounds similar to methyl 2-(methylthio)butyrate, which can help in understanding metabolic pathways and potentially in disease diagnosis (P. Mochalski et al., 2014).

Safety And Hazards

“Methyl 2-(methylthio)butyrate” is considered hazardous. It has a flash point of 148 °F . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

methyl 2-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4-5(9-3)6(7)8-2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYSEUNXLXTEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866205
Record name Methyl 2-(methylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

149.00 to 151.00 °C. @ 760.00 mm Hg
Record name Methyl 2-(methylthio)butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl 2-(methylthio)butyrate

CAS RN

51534-66-8
Record name Methyl α-(methylsulfanyl)butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51534-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(methylthio)-butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051534668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-(methylthio)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-(METHYLTHIO)-BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE19X9J2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2-(methylthio)butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
AM Api, F Belmonte, D Belsito… - Food and …, 2019 - fragrancematerialsafetyresource …
… There are no reproductive toxicity data on methyl 2-methylthiobutyrate or on any read-across materials. The total systemic exposure to methyl 2-methylthiobutyrate is below the TTC for …
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
X Du, M Song, R Rouseff - Journal of agricultural and food …, 2011 - ACS Publications
Two Florida strawberry cultivars, ‘Strawberry Festival’ and ‘Florida Radiance’, were harvested at five fruit developmental stages (white, half red, three-quarter red, full ripe, and overripe) …
Number of citations: 53 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
X Du, V Whitaker, R Rouseff - Flavour and fragrance journal, 2012 - Wiley Online Library
Nineteen volatile sulfur compounds (VSCs), including ten thioesters and eight alkyl sulfides, were quantified using solid phase microextraction–gas chromatography–pulsed flame …
Number of citations: 23 onlinelibrary.wiley.com
J Yan, Z Ban, H Lu, D Li, E Poverenov… - Journal of the …, 2018 - Wiley Online Library
Aroma significantly contributes to flavor, which directly affects the commercial quality of strawberries. The strawberry aroma is complex as many kinds of volatile compounds are found in …
Number of citations: 115 onlinelibrary.wiley.com
X Li, Y Wang, J Zhu, Q Xiao - Pharmacognosy Magazine, 2011 - ncbi.nlm.nih.gov
Objective: Three cultivars seeds of Resina ferulae were analyzed for essential oil composition, Ferula sinkiangensis KM Shen, Ferula fukangensis KM Shen, and Ferula ovina, …
Number of citations: 16 www.ncbi.nlm.nih.gov
A Usami, R Motooka, A Takagi, H Nakahashi… - Journal of Oleo …, 2014 - jstage.jst.go.jp
The chemical composition of the volatile oil extracted from the aerial parts of Brassica rapa cv.“yukina” was analyzed using GC-MS, GC-PFPD, and GC-O. A total of 50 compounds were …
Number of citations: 7 www.jstage.jst.go.jp
CP Osman, N Kasim… - Natural Product …, 2022 - journals.sagepub.com
There are reports documenting the volatile oils of several durian cultivars in Malaysia. However, there is limited information on the rapid discrimination of the durian cultivars based on …
Number of citations: 3 journals.sagepub.com

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